2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Stability NMR spectroscopy Assay reproducibility

This 4-bromo-pyrazole with a branched tertiary alcohol is a privileged scaffold for CNS drug discovery and agrochemical R&D. Its C4 bromine enables regioselective Suzuki coupling, while the defined pKa (14.08) and logP (2.31) ensure BBB permeability. Verified 24-hr aqueous stability supports reliable HTS and fragment screening. Procure with confidence for SAR studies.

Molecular Formula C7H11BrN2O
Molecular Weight 219.08 g/mol
CAS No. 877401-11-1
Cat. No. B1444335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol
CAS877401-11-1
Molecular FormulaC7H11BrN2O
Molecular Weight219.08 g/mol
Structural Identifiers
SMILESCC(C)(CO)N1C=C(C=N1)Br
InChIInChI=1S/C7H11BrN2O/c1-7(2,5-11)10-4-6(8)3-9-10/h3-4,11H,5H2,1-2H3
InChIKeyQNKVONNYXJUSKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol (CAS 877401-11-1): Procurement-Relevant Baseline and In-Class Positioning


2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol (CAS 877401-11-1) is a pyrazole derivative characterized by a 4-bromo-substituted pyrazole core and a branched 2-methylpropan-1-ol side chain. Its molecular formula is C₇H₁₁BrN₂O with a molecular weight of 219.08 g/mol . The compound serves primarily as a synthetic building block in medicinal chemistry and agrochemical research, where the C4 bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the tertiary alcohol moiety offers a site for esterification or oxidation .

Why Generic Substitution Fails: Critical Differentiators of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol vs. Closest Analogs


Procurement of a generic '4-bromo-pyrazole alcohol' without precise specification of the 2-methylpropan-1-ol side chain architecture carries substantial risk of synthetic failure and irreproducible results. The branched tertiary alcohol moiety confers distinct steric hindrance and hydrogen-bonding geometry that directly impacts both reactivity in downstream functionalization steps and binding interactions in target-based assays . Furthermore, the specific substitution pattern of the bromine atom at the pyrazole C4 position—rather than C3 or C5—determines the regioselectivity of cross-coupling reactions and the electronic properties of the resulting derivatives, making direct substitution with linear-chain or secondary alcohol analogs chemically non-equivalent and scientifically invalid for comparative studies .

Product-Specific Quantitative Evidence Guide for 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol (CAS 877401-11-1)


Aqueous Stability of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol in D₂O: Quantitative NMR Validation for Reproducible Assay Conditions

The aqueous stability of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol has been directly quantified in D₂O at 20 mg/mL and 20°C over a 24-hour period using ¹H-NMR spectroscopic analysis . The compound demonstrated full stability under these conditions with a measured stability value of 1 (on a normalized scale where 1 indicates no detectable degradation) . In contrast, no analogous stability data could be identified for the linear-chain comparator 2-(4-bromo-1H-pyrazol-1-yl)ethanol (CAS 214614-81-0) or the isomeric analog 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS 1008510-87-9), leaving their aqueous stability profiles unverified under comparable conditions [1].

Stability NMR spectroscopy Assay reproducibility

Predicted LogP (SlogP) and Lipophilicity Profile of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol: Implications for Membrane Permeability and Bioavailability

The lipophilicity of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol, as measured by SlogP, is 2.3123 [1]. This value falls within the optimal range (typically 1–3) for balancing aqueous solubility and passive membrane permeability, a key determinant of oral bioavailability. For comparison, the simpler analog 2-(4-bromo-1H-pyrazol-1-yl)ethanol (CAS 214614-81-0) has a calculated LogP of -0.8 (from ChemExper) [2], indicating a substantially more hydrophilic character. The ~3.1 log unit difference translates to a predicted 1000-fold higher lipophilicity for the target compound, which would markedly affect its distribution into lipid bilayers and tissue partitioning in biological systems [3].

Lipophilicity LogP Drug-likeness

Predicted pKa and Ionization State of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol: Impact on Solubility and Binding Interactions

The predicted acid dissociation constant (pKa) for the hydroxyl group of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol is 14.08 ± 0.10 . This value indicates that the compound remains almost entirely in its neutral, non-ionized form across the full physiological pH range (pH 1–8), as the pKa is well above the physiological maximum. In contrast, the ester analog ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (CAS not publicly linked) lacks an ionizable proton entirely but is susceptible to esterase-mediated hydrolysis, which would release the alcohol in vivo. The carboxylic acid analog 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid (CAS 51292-42-3) has a predicted pKa of approximately 3.5–4.5 for its carboxyl group, meaning it exists predominantly as a charged carboxylate anion at physiological pH, which significantly alters its solubility, permeability, and target-binding profile .

pKa Ionization Solubility

Regioselective Reactivity of the C4 Bromine Atom in 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol: Comparative Synthetic Utility vs. 3-Bromo and 5-Bromo Isomers

The bromine atom at the pyrazole C4 position in 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent nitrogen atoms at positions 1 and 2 of the pyrazole ring . This contrasts with 3-bromo- and 5-bromo-substituted pyrazole isomers, where the electron density distribution differs, altering both the rate and regioselectivity of substitution reactions. Specifically, Suzuki-Miyaura cross-coupling at the C4 position proceeds with predictable regioselectivity, enabling the synthesis of 4-arylpyrazole derivatives with defined substitution patterns. For example, under Pd-catalyzed conditions, the target compound undergoes coupling with aryl boronic acids to yield 4-aryl-2-methylpropan-1-ol derivatives in >90% conversion using continuous flow microreactors, with reaction times reduced from hours to minutes relative to batch processes .

Cross-coupling SNAr reactivity Regioselectivity

Best Research and Industrial Application Scenarios for 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol Based on Verified Differentiation


Construction of Focused Pyrazole Libraries for Kinase Inhibitor SAR

The combination of a C4 bromine handle for regioselective Suzuki coupling and a tertiary alcohol moiety with a defined pKa and logP profile makes 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol an ideal building block for generating diverse 4-arylpyrazole analogs. Researchers can systematically vary the aryl group at C4 while retaining the sterically hindered alcohol as a hydrogen-bond donor/acceptor and solubility-modulating element, enabling efficient SAR exploration of kinase hinge-binding motifs .

Synthesis of Brain-Penetrant Probe Molecules

The neutral ionization state at physiological pH (predicted pKa = 14.08) and optimized lipophilicity (SlogP = 2.31) support passive diffusion across the blood-brain barrier, positioning this compound as a privileged scaffold for developing CNS-targeted chemical probes. Procurement for medicinal chemistry campaigns requiring BBB penetration should prioritize this scaffold over more polar analogs (e.g., the ethanol derivative with LogP = -0.8) or charged carboxylic acid variants [1].

High-Throughput Screening (HTS) and Biophysical Assay Development

The documented 24-hour aqueous stability in D₂O at 20 mg/mL ensures that this compound can be reliably used in HTS campaigns, NMR-based fragment screening, and other biophysical assays without concerns of precipitation or degradation. This validated stability profile reduces the risk of false negatives or assay interference, making it a preferred choice for core facility procurement and compound management operations .

Agrochemical Intermediate for Novel Fungicides or Herbicides

The 4-bromopyrazole core is a recognized scaffold in agrochemical discovery, with derivatives exhibiting nematicidal and antifungal activities. The tertiary alcohol side chain provides an additional vector for fine-tuning physicochemical properties such as logP and water solubility, which are critical for optimizing foliar uptake and soil mobility. Researchers developing crop protection agents can leverage this compound's synthetic versatility to access novel pyrazole carbinol analogs not easily prepared from simpler building blocks [2].

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